molecular formula C5H5ClF3N3 B14865656 4-(Chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole

4-(Chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole

Cat. No.: B14865656
M. Wt: 199.56 g/mol
InChI Key: ANAAWLGTGDZMOK-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chloromethyl group and a trifluoroethyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) to enhance the yield and selectivity.

    Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via a chloromethylation reaction. This involves the reaction of the triazole with formaldehyde and hydrochloric acid under acidic conditions.

    Attachment of the Trifluoroethyl Group: The trifluoroethyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the triazole with a trifluoroethyl halide, such as 2,2,2-trifluoroethyl bromide, in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chloromethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or the trifluoroethyl group to a difluoroethyl group.

    Substitution: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), to facilitate the reaction.

Major Products

    Oxidation: Formation of 4-(Formyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole.

    Reduction: Formation of 4-(Methyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole.

    Substitution: Formation of various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

4-(Chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with antifungal, antibacterial, or anticancer properties.

    Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Research: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

    4-(Chloromethyl)-1H-1,2,3-triazole: Lacks the trifluoroethyl group, making it less lipophilic.

    1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazole: Lacks the chloromethyl group, reducing its reactivity towards nucleophiles.

    4-Methyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole: Has a methyl group instead of a chloromethyl group, altering its chemical reactivity.

Uniqueness

4-(Chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole is unique due to the presence of both the chloromethyl and trifluoroethyl groups. This combination imparts distinct chemical properties, such as increased reactivity and enhanced lipophilicity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C5H5ClF3N3

Molecular Weight

199.56 g/mol

IUPAC Name

4-(chloromethyl)-1-(2,2,2-trifluoroethyl)triazole

InChI

InChI=1S/C5H5ClF3N3/c6-1-4-2-12(11-10-4)3-5(7,8)9/h2H,1,3H2

InChI Key

ANAAWLGTGDZMOK-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=NN1CC(F)(F)F)CCl

Origin of Product

United States

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